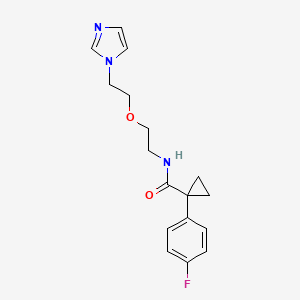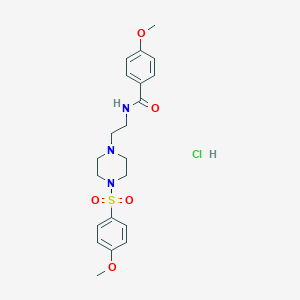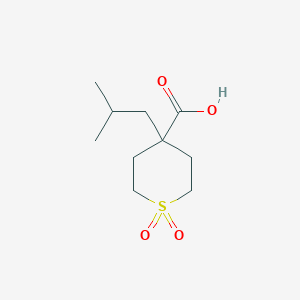![molecular formula C16H14N2OS B2718426 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-30-1](/img/structure/B2718426.png)
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and is known for its unique chemical properties.
Scientific Research Applications
Therapeutic Potential
1,3,4-Oxadiazole, a core structure in compounds like 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, has been recognized for its wide range of bioactivities. This includes applications as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The oxadiazole ring facilitates binding with different enzymes and receptors through weak interactions, offering a platform for the development of therapeutic agents with high potency and specificity (Verma et al., 2019).
Synthetic and Pharmacological Insights
Research has elucidated various synthetic approaches to harness the pharmacological potential of 1,3,4-oxadiazole derivatives. These compounds exhibit significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, among others. Recent studies have focused on the synthesis and evaluation of these derivatives to understand their mechanisms of action better and enhance their efficacy in treating various conditions (Wang et al., 2022).
Applications in Sensing and Material Science
The potential of 1,3,4-oxadiazole derivatives extends beyond pharmacology into areas such as material science and sensing applications. These molecules have been explored for their photoluminescent properties, thermal and chemical stability, and as chemosensors for metal ions. The unique electron-rich characteristics of the oxadiazole ring make it suitable for developing novel materials with specific sensing capabilities (Sharma et al., 2022).
Antimicrobial Activities
Oxadiazole derivatives, including those related to 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, have shown promising antimicrobial properties. They have been investigated for their effectiveness against various microbial strains, including bacteria, fungi, and viruses. Some of these compounds have exhibited activities surpassing those of existing antimicrobial agents, highlighting their potential as novel therapeutic options (Glomb & Świątek, 2021).
Neurological Applications
The diverse pharmacological activities of oxadiazole derivatives also encompass neurological applications. These compounds have been explored for their potential in treating psychological disorders such as schizophrenia, parkinsonism, Alzheimer's disease, and epilepsy. The oxadiazole ring's ability to interact with various neuroreceptors and enzymes suggests its utility in developing safer and more effective treatments for mental health disorders (Saxena et al., 2022).
properties
IUPAC Name |
2-(4-methylphenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-7-9-12(10-8-11)15-17-18-16(19-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJFMSBVPGSJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)
![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)


![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)